ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate
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Overview
Description
ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE is a complex organic compound that features a tetrazole ring, a dichlorophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE typically involves a multi-step process:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Dichlorophenyl Group: This step involves the reaction of the tetrazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base.
Attachment of the Morpholine Moiety: The final step involves the reaction of the intermediate with morpholine under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: Used in the development of new materials with specific electronic properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways.
Pathways Involved: Inhibition of key enzymes in the inflammatory cascade, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2,4-DICHLOROPHENYL)ACETATE: Similar structure but lacks the tetrazole and morpholine moieties.
MORPHOLIN-4-YL METHYL TETRAZOLE: Contains the tetrazole and morpholine groups but lacks the dichlorophenyl group.
Uniqueness
ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C16H19Cl2N5O3 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
ethyl 2-[5-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]tetrazol-1-yl]acetate |
InChI |
InChI=1S/C16H19Cl2N5O3/c1-2-26-14(24)10-23-16(19-20-21-23)15(22-5-7-25-8-6-22)12-4-3-11(17)9-13(12)18/h3-4,9,15H,2,5-8,10H2,1H3 |
InChI Key |
RUMBHNADWOWERK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=NN=N1)C(C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 |
Origin of Product |
United States |
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